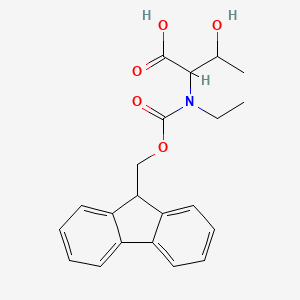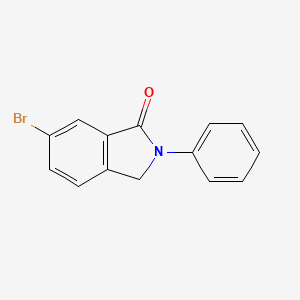![molecular formula C11H24O4 B1498670 3-[3-(3-Hydroxypropoxy)-2,2-dimethylpropoxy]propan-1-OL CAS No. 52479-58-0](/img/structure/B1498670.png)
3-[3-(3-Hydroxypropoxy)-2,2-dimethylpropoxy]propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Poly(oxy(methyl-1,2-ethanediyl)), alpha,alpha’-(2,2-dimethyl-1,3-propanediyl)bis(omega-hydroxy-) is a polymeric compound known for its versatility and wide range of applications. This compound is a type of polyether, which is characterized by the presence of ether linkages in its backbone. It is commonly used in the production of various industrial and consumer products due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Poly(oxy(methyl-1,2-ethanediyl)), alpha,alpha’-(2,2-dimethyl-1,3-propanediyl)bis(omega-hydroxy-) typically involves the polymerization of ethylene oxide and propylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired molecular weight and polymer structure.
Polymerization of Ethylene Oxide and Propylene Oxide:
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors equipped with precise temperature and pressure control systems. The process involves the continuous feeding of ethylene oxide and propylene oxide into the reactor, along with the catalyst. The polymerization reaction is monitored to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Poly(oxy(methyl-1,2-ethanediyl)), alpha,alpha’-(2,2-dimethyl-1,3-propanediyl)bis(omega-hydroxy-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the polymer into alcohols or other reduced forms.
Substitution: The hydroxyl groups in the polymer can undergo substitution reactions with various reagents.
Common Reagents and Conditions
-
Oxidation
Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Conditions: The reaction is conducted under an inert atmosphere to prevent oxidation.
-
Substitution
Reagents: Various alkyl halides or acyl chlorides can be used for substitution reactions.
Conditions: The reaction is typically carried out in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols and other reduced forms of the polymer.
Substitution: Alkylated or acylated derivatives of the polymer.
Aplicaciones Científicas De Investigación
Poly(oxy(methyl-1,2-ethanediyl)), alpha,alpha’-(2,2-dimethyl-1,3-propanediyl)bis(omega-hydroxy-) has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various chemical compounds and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceutical products and as a component in medical implants.
Industry: Applied in the production of adhesives, coatings, and sealants due to its excellent adhesive properties.
Mecanismo De Acción
The mechanism of action of Poly(oxy(methyl-1,2-ethanediyl)), alpha,alpha’-(2,2-dimethyl-1,3-propanediyl)bis(omega-hydroxy-) involves its interaction with various molecular targets and pathways. The hydroxyl groups in the polymer can form hydrogen bonds with other molecules, leading to the formation of stable complexes. This property is particularly useful in drug delivery systems, where the polymer can encapsulate and release therapeutic agents in a controlled manner.
Comparación Con Compuestos Similares
Poly(oxy(methyl-1,2-ethanediyl)), alpha,alpha’-(2,2-dimethyl-1,3-propanediyl)bis(omega-hydroxy-) is unique due to its specific molecular structure and properties. Similar compounds include:
Polyethylene Glycol: A polyether compound with similar properties but different molecular structure.
Polypropylene Glycol: Another polyether with distinct properties and applications.
Poly(tetramethylene ether glycol): A polyether with a different backbone structure and unique properties.
Compared to these compounds, Poly(oxy(methyl-1,2-ethanediyl)), alpha,alpha’-(2,2-dimethyl-1,3-propanediyl)bis(omega-hydroxy-) offers a unique combination of chemical stability, biocompatibility, and versatility, making it suitable for a wide range of applications.
Propiedades
Número CAS |
52479-58-0 |
|---|---|
Fórmula molecular |
C11H24O4 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
3-[3-(3-hydroxypropoxy)-2,2-dimethylpropoxy]propan-1-ol |
InChI |
InChI=1S/C11H24O4/c1-11(2,9-14-7-3-5-12)10-15-8-4-6-13/h12-13H,3-10H2,1-2H3 |
Clave InChI |
TXQSSRQPVYENEB-UHFFFAOYSA-N |
SMILES |
CC(C)(COCCCO)COCCCO |
SMILES canónico |
CC(C)(COCCCO)COCCCO |
Key on ui other cas no. |
52479-58-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(4,1-phenyleneazo) bis[N-(4-chloro-2,5-dimethoxyphenyl)]-3-hydroxy-2-naphthalenecarboxamide](/img/structure/B1498588.png)

![6-Iodo-7-methoxyimidazo[1,2-A]pyridine](/img/structure/B1498596.png)
![5-((Benzyloxy)carbonyl)-2-oxa-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1498597.png)
![1-[1-Phenyl-3,4-dihydro-1h-pyrido[3,4-b]indol-2(9h)-yl]pentan-1-one](/img/structure/B1498598.png)
![zinc;6,15,24,33-tetrakis(phenylsulfanyl)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene](/img/structure/B1498600.png)



![5-chloro-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol](/img/structure/B1498614.png)

![Disodium;5-amino-4-hydroxy-3-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B1498619.png)

